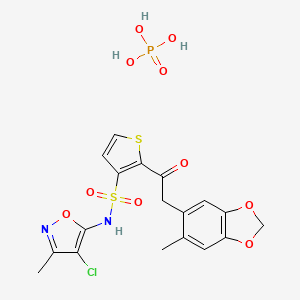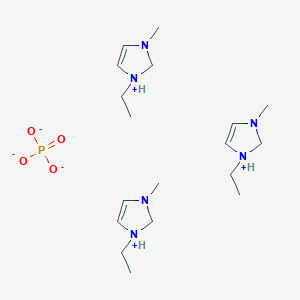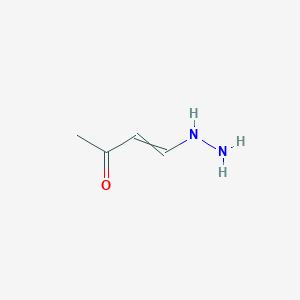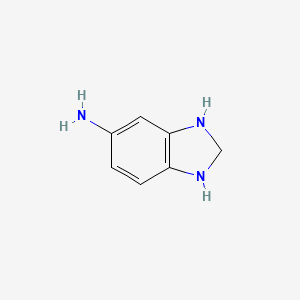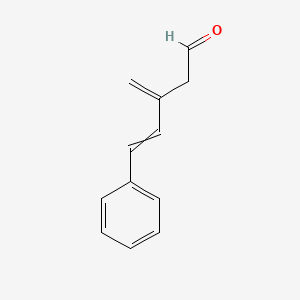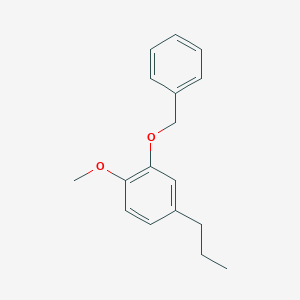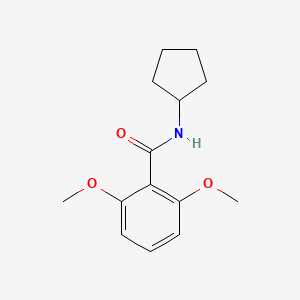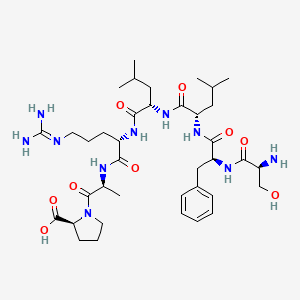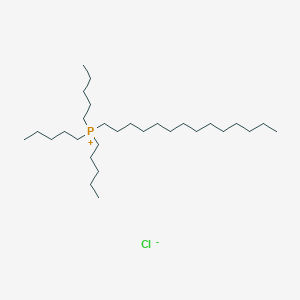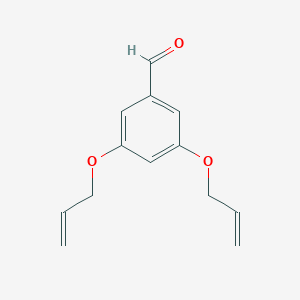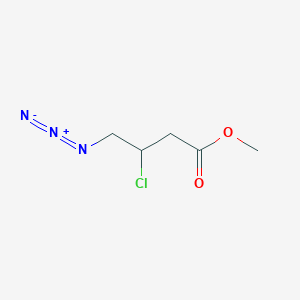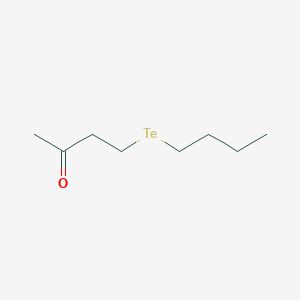
2-Butanone, 4-(butyltelluro)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 4-(butyltelluro)- is an organic compound that belongs to the class of tellurium-containing ketones. This compound is characterized by the presence of a butyl group attached to the tellurium atom, which is further connected to the 4th position of the butanone molecule. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(butyltelluro)- typically involves the reaction of butanone with butyltellurium reagents under controlled conditions. One common method is the nucleophilic substitution reaction where butanone reacts with butyltellurium halides in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 2-Butanone, 4-(butyltelluro)- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone, 4-(butyltelluro)- can undergo various chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to form telluroxides or tellurones.
Reduction: The compound can be reduced to form tellurium-containing alcohols or hydrocarbons.
Substitution: The butyl group attached to the tellurium can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield telluroxides, while reduction can produce tellurium-containing alcohols.
Aplicaciones Científicas De Investigación
2-Butanone, 4-(butyltelluro)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of novel drugs.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
Mecanismo De Acción
The mechanism of action of 2-Butanone, 4-(butyltelluro)- involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biomolecules, influencing their structure and function. This interaction can modulate biological pathways, leading to the observed effects of the compound. The exact molecular targets and pathways are still under investigation, but they likely involve redox reactions and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
Butanone (Methyl Ethyl Ketone): A simple ketone with similar solvent properties but lacks the tellurium atom.
Telluroxides: Compounds containing tellurium-oxygen bonds, which have different reactivity compared to 2-Butanone, 4-(butyltelluro)-.
Organotellurium Compounds: A broader class of compounds containing tellurium, which may have varying alkyl or aryl groups attached.
Uniqueness
2-Butanone, 4-(butyltelluro)- is unique due to the presence of the butyltelluro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
444144-98-3 |
|---|---|
Fórmula molecular |
C8H16OTe |
Peso molecular |
255.8 g/mol |
Nombre IUPAC |
4-butyltellanylbutan-2-one |
InChI |
InChI=1S/C8H16OTe/c1-3-4-6-10-7-5-8(2)9/h3-7H2,1-2H3 |
Clave InChI |
DBYNTJVOOZCSPJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Te]CCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


